![molecular formula C20H26O4 B1264899 hedychilactone D](/img/structure/B1264899.png)
hedychilactone D
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Overview
Description
Hedychilactone D is a labdane diterpenoid that is 7,11,13-labdatrien-16,15-olide substituted by a hydroxy group at position 7 and an oxo group at position 6. Isolated from the rhizomes of Hedychium spicatum, it exhibits cytotoxicity against the Colo-205 (Colo-cancer), A-431 (skin cancer), MCF-7 (breast cancer), A-549 (lung cancer) and Chinese hamster ovary cells (CHO). It has a role as a metabolite and an antineoplastic agent. It is a labdane diterpenoid, a butenolide, an enol, an enone and a member of octahydronaphthalenes.
Scientific Research Applications
Synthesis and Biological Activity
Research has demonstrated the synthesis of natural product hedychilactone A from (+)-sclareolide, revealing its strong growth inhibition effects against various cancer cell lines. Notably, certain synthetic intermediates showed selective inhibition activity against human umbilical vein endothelial cell growth without cytotoxicity among tested cancer cell lines (Oh et al., 2006).
Anti-inflammatory Properties
Studies on Hedychium coronarium, from which hedychilactones are derived, have isolated new labdane-type diterpenes named hedychilactones A, B, and C. These compounds, along with the methanolic extract, were found to inhibit the increase of vascular permeability induced by acetic acid in mice and nitric oxide production in lipopolysaccharide-activated mouse peritoneal macrophages, showcasing anti-inflammatory properties (Yoshikawa et al., 2002).
Chemopreventive Potential
Labdane diterpenes isolated from the rhizomes of Hedychium coronarium, including isocoronarin D, methoxycoronarin D, and ethoxycoronarin D, have been evaluated for their chemopreventive potential. These compounds exhibited significant inhibition of NF-κB, COX-1, and -2, and activation of the antioxidant response element (ARE), indicating their potential in cancer chemoprevention (Endringer et al., 2014).
Pharmacological Mechanism Exploration
Investigations into Hedychium species, such as Hedyotis diffusa Willd, have applied network pharmacology approaches to explore the potential mechanisms against diseases like prostate cancer. This research has identified key compounds and targets, highlighting the complex pharmacological interactions and potential therapeutic pathways involved in the anti-tumor effects of Hedychium species and their compounds (Song et al., 2019).
properties
Product Name |
hedychilactone D |
---|---|
Molecular Formula |
C20H26O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-[(E)-2-[(1R,4aS,8aR)-3-hydroxy-2,5,5,8a-tetramethyl-4-oxo-4a,6,7,8-tetrahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one |
InChI |
InChI=1S/C20H26O4/c1-12-14(7-6-13-10-15(21)24-11-13)20(4)9-5-8-19(2,3)18(20)17(23)16(12)22/h6-7,10,14,18,22H,5,8-9,11H2,1-4H3/b7-6+/t14-,18-,20+/m0/s1 |
InChI Key |
CGTQDMWGKOVCFZ-TYUXXYNOSA-N |
Isomeric SMILES |
CC1=C(C(=O)[C@@H]2[C@@]([C@H]1/C=C/C3=CC(=O)OC3)(CCCC2(C)C)C)O |
Canonical SMILES |
CC1=C(C(=O)C2C(CCCC2(C1C=CC3=CC(=O)OC3)C)(C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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